molecular formula C17H20N2O3 B14341284 N-Butyl-2-[(2-nitrophenoxy)methyl]aniline CAS No. 95862-30-9

N-Butyl-2-[(2-nitrophenoxy)methyl]aniline

Cat. No.: B14341284
CAS No.: 95862-30-9
M. Wt: 300.35 g/mol
InChI Key: VNFUVDDHAQJJTL-UHFFFAOYSA-N
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Description

N-Butyl-2-[(2-nitrophenoxy)methyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a butyl group attached to the nitrogen atom, and a nitrophenoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-[(2-nitrophenoxy)methyl]aniline typically involves a multi-step process. One common method involves the reaction of 2-nitrophenol with formaldehyde to form 2-(2-nitrophenoxy)methanol. This intermediate is then reacted with N-butylaniline under acidic conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-[(2-nitrophenoxy)methyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.

Major Products Formed

    Oxidation: The major product is the corresponding aniline derivative.

    Reduction: The major products include nitroso or hydroxylamine derivatives.

    Substitution: The major products are the substituted aromatic compounds, such as nitro or halogenated derivatives.

Scientific Research Applications

N-Butyl-2-[(2-nitrophenoxy)methyl]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Butyl-2-[(2-nitrophenoxy)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-2-[(2-aminophenoxy)methyl]aniline: Similar structure but with an amino group instead of a nitro group.

    N-Butyl-2-[(2-chlorophenoxy)methyl]aniline: Similar structure but with a chlorine atom instead of a nitro group.

    N-Butyl-2-[(2-methylphenoxy)methyl]aniline: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-Butyl-2-[(2-nitrophenoxy)methyl]aniline is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making this compound versatile for different applications. Additionally, the nitro group can interact with biological molecules in unique ways, leading to specific biological effects that are not observed with similar compounds.

Properties

CAS No.

95862-30-9

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

N-butyl-2-[(2-nitrophenoxy)methyl]aniline

InChI

InChI=1S/C17H20N2O3/c1-2-3-12-18-15-9-5-4-8-14(15)13-22-17-11-7-6-10-16(17)19(20)21/h4-11,18H,2-3,12-13H2,1H3

InChI Key

VNFUVDDHAQJJTL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CC=C1COC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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